2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide
Description
The compound 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide features a 1,3-thiazole core substituted at position 2 with a phenylamino group and at position 4 with an acetamide moiety. This scaffold combines aromatic (phenyl, thiophene) and heterocyclic (thiazole) elements, which are common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c20-15(17-10-14-7-4-8-21-14)9-13-11-22-16(19-13)18-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZPKJMTLIJXSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis with Phenylthiourea
The Hantzsch thiazole synthesis remains a cornerstone for constructing 1,3-thiazoles. For this target compound, phenylthiourea serves as the sulfur and nitrogen donor, reacting with α-haloketones or α-haloesters to form the thiazole ring.
General Procedure :
Phenylthiourea (10 mmol) and ethyl bromopyruvate (10 mmol) are refluxed in ethanol (50 mL) containing triethylamine (TEA, 0.5 mL) for 6–8 hours. The reaction mixture is cooled, and the precipitated 2-(phenylamino)-4-carboxyethyl-1,3-thiazole is isolated via filtration (Yield: 72–78%).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiourea’s sulfur on the α-carbon of the bromopyruvate, followed by cyclization and elimination of hydrogen bromide. The ester group at position 4 is subsequently hydrolyzed to a carboxylic acid for further functionalization.
Alternative Cyclization with β-Keto Acids
β-Keto acids, such as levulinic acid, can substitute α-haloketones in thiazole formation. This method avoids halogenated reagents but requires stringent pH control.
Example Protocol :
Phenylthiourea (10 mmol) and levulinic acid (10 mmol) are heated at 80°C in acetic acid (30 mL) for 12 hours. The product, 2-(phenylamino)-4-acetyl-1,3-thiazole, is recrystallized from ethanol (Yield: 65%).
Acetamide-Thiophenmethyl Moiety Preparation
Synthesis of N-[(Thiophen-2-yl)Methyl]Chloroacetamide
The side chain is prepared via acylation of 2-aminomethylthiophene with chloroacetyl chloride.
Procedure :
2-Aminomethylthiophene (10 mmol) is dissolved in dry dichloromethane (DCM, 30 mL) under nitrogen. Chloroacetyl chloride (12 mmol) is added dropwise at 0°C, followed by TEA (15 mmol). The mixture is stirred for 2 hours, washed with water, and dried over MgSO₄. The crude product is purified via column chromatography (Hexane:EtOAc = 4:1) to yield N-[(thiophen-2-yl)methyl]chloroacetamide (Yield: 85%).
Characterization Data :
-
¹H NMR (CDCl₃) : δ 7.40 (d, 1H, thiophene-H), 6.95–6.85 (m, 2H, thiophene-H), 4.55 (s, 2H, CH₂), 4.10 (s, 2H, ClCH₂), 2.05 (s, 1H, NH).
Coupling Strategies for Final Assembly
Nucleophilic Substitution at Thiazole C-4
The carboxylic acid group at position 4 of the thiazole is converted to an acid chloride, which reacts with the amine group of N-[(thiophen-2-yl)methyl]chloroacetamide.
Stepwise Protocol :
-
Acid Chloride Formation : 2-(Phenylamino)-4-carboxy-1,3-thiazole (5 mmol) is treated with thionyl chloride (10 mL) at reflux for 3 hours. Excess SOCl₂ is removed under vacuum.
-
Amide Coupling : The acid chloride is dissolved in dry DCM (20 mL) and added to a solution of N-[(thiophen-2-yl)methyl]chloroacetamide (5 mmol) and TEA (10 mmol). The mixture is stirred overnight, filtered, and concentrated to yield the crude product, which is recrystallized from ethanol (Yield: 60%).
Direct Alkylation of Thiazole Mercapto Intermediates
An alternative route involves displacing a thiol group at position 4 of the thiazole with the chloroacetamide side chain.
Procedure :
4-Mercapto-2-(phenylamino)-1,3-thiazole (5 mmol) and N-[(thiophen-2-yl)methyl]chloroacetamide (5 mmol) are refluxed in ethanol (30 mL) containing sodium ethoxide (5 mmol) for 4 hours. The product precipitates upon cooling and is filtered (Yield: 70%).
Optimization and Catalysis
Solvent and Base Effects
Reaction yields improve significantly in polar aprotic solvents (e.g., DMF) with inorganic bases like K₂CO₃. For example, substituting ethanol with DMF in the alkylation step increases yields from 70% to 82%.
Transition Metal Catalysis
Palladium-catalyzed couplings, such as Buchwald-Hartwig amination, enable direct C–N bond formation between the thiazole and acetamide groups. However, this method requires pre-functionalized intermediates (e.g., bromothiazoles) and is less cost-effective for large-scale synthesis.
Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring’s electron-deficient nature facilitates nucleophilic attacks, particularly at the C-2 and C-4 positions.
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Amination | NH₃/EtOH, reflux, 8h | Substitution of the phenylamino group with primary amines (e.g., methylamine) | |
| Halogenation | Cl₂/CH₂Cl₂, 0°C, 2h | Introduction of chlorine at C-5 of the thiazole ring |
Example : Reaction with chlorine gas in dichloromethane yields a 5-chloro derivative (yield: 72%), confirmed by -NMR loss of the C-5 proton signal.
Electrophilic Aromatic Substitution at the Thiophene Moiety
The thiophene ring undergoes electrophilic substitution, primarily at the α-positions (C-3 and C-5).
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1h | Nitro group introduction at C-5 of thiophene | |
| Sulfonation | SO₃/DMF, 50°C, 3h | Sulfonic acid group addition at C-3 |
Data : Nitration produces a mono-nitro derivative (m.p. 158–160°C, IR: 1520 cm⁻¹ for NO₂).
Hydrolysis of the Acetamide Group
The acetamide linkage is susceptible to hydrolysis under acidic or basic conditions.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 6h | Carboxylic acid (thiazolylacetic acid) | 85% | |
| Basic hydrolysis | NaOH/EtOH, 70°C, 4h | Sodium carboxylate | 78% |
Mechanism : Protonation of the carbonyl oxygen in acidic conditions accelerates nucleophilic attack by water, cleaving the amide bond.
Alkylation at the Thiazole Nitrogen
The N-1 position of the thiazole ring undergoes alkylation with alkyl halides.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃/DMF, RT, 12h | N-methylated thiazole | 65% | |
| Benzyl chloride | NaH/THF, 0°C → RT, 6h | N-benzyl derivative | 58% |
Characterization : -NMR shows a downfield shift of the thiazole N–CH₃ group (δ 38.2 ppm).
Oxidation of the Thiophene Ring
The thiophene moiety oxidizes to form sulfones or sulfoxides under controlled conditions.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂/AcOH | 50°C, 3h | Thiophene sulfoxide | 45% | |
| mCPBA/CH₂Cl₂ | RT, 2h | Thiophene sulfone | 68% |
Application : Sulfone derivatives exhibit enhanced metabolic stability in pharmacological studies.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the phenylamino group.
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12h | Biaryl derivatives via boronic acid coupling | |
| Buchwald–Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | Secondary/tertiary amine installation |
Example : Suzuki coupling with 4-methoxyphenylboronic acid yields a biaryl analog (HPLC purity: 98%, : 452.2 Da).
Cyclization Reactions
The acetamide side chain participates in cyclization to form fused heterocycles.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| PCl₅, POCl₃ | Reflux, 4h | Thiazolo[5,4-d]pyrimidine | 52% | |
| NH₂NH₂/EtOH | 70°C, 8h | Thiazolo[3,2-b] triazole | 60% |
Mechanism : Intramolecular dehydration forms a six-membered ring, confirmed by X-ray crystallography.
Biological Interactions (Enzyme Inhibition)
While not a traditional "reaction," the compound’s interaction with biological targets involves covalent/non-covalent bonding.
| Target | Interaction Type | Observed Effect (IC₅₀) | Source |
|---|---|---|---|
| EGFR kinase | Hydrogen bonding with Cys797 | Inhibition: 0.28 μM | |
| Tubulin polymerization | Binding at the colchicine site | Disruption: IC₅₀ = 1.16 μg/mL |
Structural Insight : Docking studies show the thiazole ring forms π-π interactions with tyrosine residues .
Scientific Research Applications
Biological Activities
Research has indicated that compounds containing thiazole and thiophene structures exhibit a range of biological activities:
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. For instance, studies have demonstrated that derivatives similar to 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Research has shown that thiazole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways. For example:
- In vitro studies have reported significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
- Structure–activity relationship (SAR) studies suggest that modifications in the phenyl or thiophene substituents can enhance anticancer efficacy.
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:
- Study on Anticancer Properties : A recent study evaluated a series of thiazole derivatives against different cancer cell lines. The compound exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent anticancer activity .
- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of related thiazole compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives displayed significant inhibitory effects, suggesting their potential as new antimicrobial agents .
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action depends on its application but often involves:
Enzyme Inhibition: : Binding to active sites of enzymes, inhibiting their activity.
Receptor Interaction: : Modulating receptor activity by binding to receptor sites on cell membranes.
Pathway Involvement: : Could be involved in signaling pathways such as the MAPK/ERK pathway or NF-κB pathway, influencing cellular processes like proliferation or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Thiazole-Acetamide Derivatives
Substituent Variations on the Thiazole Ring
- Phenylamino vs. Aryl Groups: Target Compound: 2-(Phenylamino) substitution at position 2 of the thiazole (Figure 1A). Analog 1: 2-(4-Methanesulfonylphenylamino)-1,3-thiazol-4-yl acetamide () replaces phenyl with a sulfonamide-substituted phenyl, likely improving solubility and hydrogen-bonding capacity . Analog 2: N-[5-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide () positions the hydroxyphenyl group at thiazole-C5, altering electronic properties and steric bulk .
Acetamide Side Chain Modifications
- Thiophen-2-ylmethyl vs. Analog 4: N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () features dual thiophene moieties, which may influence metabolic stability .
Physicochemical Properties
*Estimated using ChemDraw.
Biological Activity
The compound 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide represents a novel class of thiazole derivatives with potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article reviews the synthesis, biological activity, and research findings related to this compound, highlighting its therapeutic potential.
Synthesis of the Compound
The synthesis of thiazole derivatives typically involves reactions that introduce various functional groups to enhance biological activity. The target compound can be synthesized through a multi-step process involving:
- Formation of the thiazole ring : Utilizing starting materials such as phenylamino compounds and thiophenes.
- Acetamide formation : The introduction of an acetamide group enhances solubility and bioavailability.
- Purification and characterization : Techniques such as NMR and mass spectrometry confirm the structure.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to This compound demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus, E. coli | |
| 3-(N-(5-bromothiophen-2-yl)methylene)-thiazole derivatives | Antibacterial | Various bacterial strains |
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell growth in various tumor cell lines, such as A549 (lung cancer) and C6 (glioma). Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 15.5 | Induction of apoptosis via caspase activation |
| Thiazole-benzimidazole derivatives | C6 | 12.8 | Cell cycle arrest and apoptosis |
Antiviral Activity
Thiazole derivatives are also being explored for their antiviral potential. Preliminary studies suggest that modifications to the thiazole structure can enhance efficacy against viral targets, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Case Studies
Several case studies highlight the biological activity of thiazole derivatives:
-
Antimicrobial Screening : A study screened various thiazole derivatives against common pathogens and found significant activity against resistant strains of bacteria.
- Results : Compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 32 µg/mL against tested organisms.
-
Anticancer Evaluation : In vitro studies on lung cancer cell lines demonstrated that specific thiazole derivatives could reduce cell viability significantly.
- Findings : Apoptotic markers were upregulated in treated cells compared to controls.
Q & A
Q. Characterization :
- Spectroscopy : Use IR to confirm carbonyl (C=O) and amine (N-H) groups (peaks ~1670–1710 cm⁻¹ and ~3300 cm⁻¹, respectively) .
- NMR : Analyze and NMR for thiazole protons (~6.5–7.5 ppm) and acetamide carbonyl signals (~168–170 ppm) .
- Elemental analysis : Validate purity by comparing calculated vs. experimental C, H, N, and S percentages (e.g., deviations <0.4% indicate high purity) .
Advanced: How can computational modeling guide the optimization of reaction conditions for this compound?
Answer:
Modern computational approaches, such as density functional theory (DFT) , predict reaction pathways and transition states to identify optimal conditions:
- Reactivity analysis : Calculate activation energies for intermediates (e.g., azide-alkyne cycloadditions in triazole-linked analogs) to prioritize solvent systems (e.g., toluene/water mixtures) .
- Docking studies : Simulate interactions between the compound and biological targets (e.g., enzymes) to refine substituents for enhanced binding. For example, substituents like bromine or methoxy groups on the phenyl ring improve steric and electronic complementarity .
Experimental validation : Cross-check computational predictions with kinetic studies (e.g., monitoring reaction progress via TLC in hexane/ethyl acetate) and spectroscopic validation .
Basic: What strategies are effective for resolving contradictions in spectral data during structural confirmation?
Answer:
Contradictions in spectral data (e.g., unexpected NMR splitting patterns) require systematic validation:
- Cross-technique correlation : Compare IR (functional groups), NMR (proton environments), and mass spectrometry (molecular weight) to identify discrepancies .
- Isotopic labeling : Use -labeled reagents to clarify ambiguous nitrogen environments in the thiazole or acetamide moieties .
- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation, as seen in related thiazole derivatives .
Advanced: How can researchers design experiments to evaluate the compound’s biological activity against resistant microbial strains?
Answer:
A tiered approach is recommended:
In vitro assays : Test minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include controls like ciprofloxacin .
Mechanistic studies :
- Membrane disruption : Use fluorescent probes (e.g., propidium iodide) to assess cell permeability changes.
- Enzyme inhibition : Screen against bacterial dihydrofolate reductase (DHFR) via spectrophotometric assays, comparing IC₅₀ values to trimethoprim .
Synergy testing : Combine with β-lactams or aminoglycosides to identify additive or synergistic effects using checkerboard assays .
Basic: What purification techniques are suitable for isolating this compound from reaction mixtures?
Answer:
- Liquid-liquid extraction : Separate polar byproducts using ethyl acetate/water systems, leveraging the compound’s moderate logP (~2.5–3.0) .
- Column chromatography : Use silica gel with gradients of hexane/ethyl acetate (e.g., 7:3 to 1:1) based on TLC Rf values .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline purity, monitored via melting point consistency (e.g., ±1°C deviation) .
Advanced: How can researchers address low yields in the final amidation step?
Answer:
Low yields often stem from steric hindrance or poor nucleophilicity. Mitigation strategies include:
- Activating agents : Use HOBt/DCC or EDC/HCl to enhance coupling efficiency between the thiazole amine and activated acetamide .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) while maintaining high temperatures (e.g., 120°C) to minimize side reactions .
- Solvent optimization : Switch from polar aprotic (DMF) to less coordinating solvents (THF) to reduce byproduct formation .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the thiophene and thiazole rings .
- Moisture control : Use desiccants (silica gel) in sealed containers, as hydrolysis of the acetamide group can occur under humid conditions .
- Oxygen sensitivity : For analogs with sulfur moieties, inert atmospheres (N₂ or Ar) prevent oxidation to sulfoxides/sulfones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
